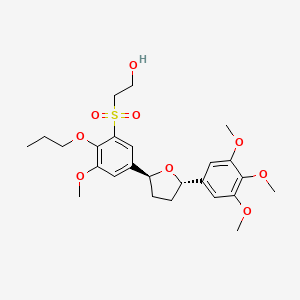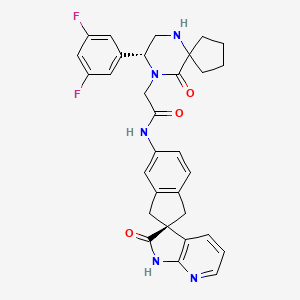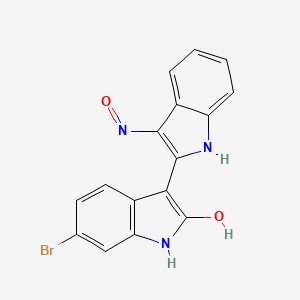
6-Brom-indirubin-3'-oxim
Übersicht
Beschreibung
6-Bromoindirubin-3’-oxime (BIO) is a potent, reversible, and ATP-competitive GSK-3α/β inhibitor . It is the first pharmacological agent shown to maintain self-renewal in human and mouse embryonic stem cells . It has been used in various applications such as MTT cell proliferation assay, as a medium supplement in embryonic stem cells (ESCs), and for the inhibition of glycogen synthase kinase 3 β (GSK-3β) in human dermal papilla cells .
Molecular Structure Analysis
The empirical formula of 6-Bromoindirubin-3’-oxime is C16H10BrN3O2 . The molecular weight is 356.17 . The SMILES string representation is O\N=C1\C(Nc2ccccc12)=C3\C(=O)Nc4cc(Br)ccc34 .Chemical Reactions Analysis
6-Bromoindirubin-3’-oxime is known to inhibit JAK/STAT3 signaling and induce apoptosis of human melanoma cells . It also suppresses the mTOR pathway, promotes autophagy, and exerts anti-aging effects in rodent liver .Physical And Chemical Properties Analysis
6-Bromoindirubin-3’-oxime is a dark red powder . It is soluble in DMSO . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Colistin-Adjuvans
6BIO-Derivate haben sich als hochwirksame Colistin-Adjuvanzien gegen Klebsiella pneumoniae erwiesen . Sie können die Colistin-Resistenz in diesem Bakterium unterdrücken, was besonders wichtig ist, da multiresistente bakterielle Infektionen immer häufiger werden .
Inhibitor der Glykogensynthasekinase 3β (GSK-3β)
6BIO ist ein potenter Inhibitor von GSK-3β . Diese Kinase wurde mit verschiedenen altersbedingten Krankheiten in Verbindung gebracht, darunter Tumorentstehung, Neurodegeneration und Diabetes .
Aktivator von zellschützenden Zellmodulen
6BIO kann zellschützende Zellmodule aktivieren und die durch Zellseneszenz verursachte biomolekulare Schädigung in menschlichen Fibroblasten unterdrücken . Es reduziert die oxidative Belastung, schützt vor oxidationsbedingten DNA-Schäden und fördert die Aktivierung von antioxidativen und proteostatischen Modulen .
Unterdrücker der Zellseneszenz
Eine längere Behandlung menschlicher diploider Hautfibroblasten mit 6BIO unterdrückt die altersbedingte Ansammlung von biomolekularen Schäden signifikant . Dies deutet darauf hin, dass 6BIO möglicherweise zur Verlängerung der Lebensspanne eingesetzt werden könnte .
Mediumzusatz in embryonalen Stammzellen (ESCs)
6BIO wurde als Mediumzusatz in embryonalen Stammzellen (ESCs) zur Hemmung von GSK-3β verwendet .
Inhibitor von GSK-3β in menschlichen dermalen Papillen Zellen (hDPCs)
6BIO wurde zur Hemmung von GSK-3β in menschlichen dermalen Papillen Zellen (hDPCs) verwendet .
Behandlung der chronischen myeloischen Leukämie
6BIO ist ein Wirkstoff von Danggui Longhui Wan, dem ersten traditionellen chinesischen Medikament, das sich als wirksam für die Behandlung der chronischen myeloischen Leukämie erwiesen hat .
Potenzielle Antitumor-Eigenschaften
Angesichts der geringen Schäden an Biomolekülen in 6BIO-behandelten seneszenten Zellen übt diese Verbindung wahrscheinlich Antitumor-Eigenschaften aus .
Wirkmechanismus
Target of Action
6-Bromoindirubin-3’-oxime (6BIO) is a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a pleiotropic kinase implicated in various age-related diseases including tumorigenesis, neurodegeneration, and diabetes .
Mode of Action
6BIO is a reversible and ATP-competitive inhibitor of GSK-3α/β . It interacts with GSK-3 by competing with ATP, thereby inhibiting the kinase’s activity . This interaction leads to the modulation of various cellular processes, including the reduction of oxidative stress, improvement of lipid metabolism, and enhancement of autophagy .
Biochemical Pathways
The inhibition of GSK-3 by 6BIO affects several biochemical pathways. It suppresses the mTOR pathway , which is involved in cell growth and proliferation . Additionally, it promotes autophagy , a cellular process that removes unnecessary or dysfunctional components . These effects contribute to the compound’s anti-aging properties .
Pharmacokinetics
Its bioavailability and efficacy can be improved through nanoencapsulation techniques .
Result of Action
The action of 6BIO leads to several molecular and cellular effects. It reduces oxidative stress, confers protection against oxidative stress-mediated DNA damage, and promotes the activation of antioxidant and proteostatic modules . Furthermore, prolonged treatment with 6BIO significantly suppresses cellular senescence-related accumulation of biomolecular damage .
Action Environment
The action of 6BIO can be influenced by environmental factors. For instance, its stability and solubility can be improved in well-ventilated areas and by taking precautionary measures against static discharge . Moreover, its bioavailability and biocompatibility can be enhanced through the use of sustainable, non-toxic solvents in drug delivery systems .
Safety and Hazards
Zukünftige Richtungen
6-Bromoindirubin-3’-oxime has been encapsulated into poly (d,l-lactide-co-glycolide) (PLGA)-based nanoparticles using sustainable solvents to overcome its poor bioavailability and biocompatibility . This technology yields favorable drug delivery systems for efficient interference with inflammatory processes, with improved pharmacotherapeutic potential .
Eigenschaften
IUPAC Name |
6-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c17-8-5-6-9-12(7-8)19-16(21)13(9)15-14(20-22)10-3-1-2-4-11(10)18-15/h1-7,18-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQUSDSPQYQNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC(=C4)Br)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648023 | |
| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667463-62-9 | |
| Record name | 6-Bromoindirubin-3'-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667463629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-bromoindirubin-3'-oxime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Bromo-3-[3-(hydroxyamino)-2H-indol-2-ylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2'Z,3'E)-6-Bromoindirubin-3'-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 6-Bromoindirubin-3'-oxime (6BIO) primarily acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β) [, , , , , , , , , , , ]. This inhibition leads to the stabilization and nuclear translocation of β-catenin, a key component of the Wnt signaling pathway [, , , , , , , , , , , ]. The activated Wnt pathway then influences various cellular processes, including cell proliferation, differentiation, and survival, depending on the cell type and context.
ANone: The provided abstracts primarily focus on 6BIO's biological activity and do not delve into its material compatibility and stability under various conditions. More research would be needed to answer this question thoroughly.
ANone: The provided research focuses on 6BIO's role as a GSK-3β inhibitor and its impact on cellular signaling pathways. No catalytic properties or applications beyond its biological activity are discussed.
A: One study highlighted the shift in biological activity when the bromine substitution in 6BIO is moved from the 6- to the 7-position []. This change converts the GSK-3α/β-selective inhibitor 6BIO into a potent inhibitor of Aurora B and C kinases. Further research focusing on SAR would be beneficial to optimize its therapeutic potential.
ANone: The provided research abstracts focus primarily on the biological activity of 6BIO and do not provide information regarding SHE regulations, compliance, risk minimization, or responsible practices. Further investigation is needed to understand these aspects.
ANone: Numerous studies demonstrate the efficacy of 6BIO in various in vitro and in vivo models:
- 6BIO inhibits lipid accumulation and adipocyte differentiation in 3T3-L1 cells [].
- It promotes the proliferation of mouse male germline stem cells [].
- It enhances osteogenic differentiation of canine BMSCs [] and periodontal ligament stem cells [].
- 6BIO induces apoptosis of human melanoma cells [].
- It accelerates fracture healing in a mouse model [].
- It promotes bone regeneration in a mouse periodontitis model [].
- 6BIO reduces tumor growth in a mouse xenograft model of melanoma [].
- It ameliorates inflammation in a rat model of intracerebral hemorrhage [].
- It improves functional recovery in a mouse model of intracerebral hemorrhagic stroke [].
A: Yes, one study explored a micellar delivery system for targeted delivery of 6BIO to fracture sites [], demonstrating the development of specific drug delivery strategies for this compound.
ANone: The provided research abstracts do not mention any specific biomarkers or diagnostic tools associated with 6BIO treatment. This area remains open for further investigation.
ANone: While the provided abstracts do not offer a comprehensive historical overview, the research highlights 6BIO's evolution from a GSK-3β inhibitor to a potential therapeutic agent for various conditions, including cancer, bone disease, and neurological disorders. The development of 6BIO derivatives as colistin adjuvants marks another milestone in expanding its therapeutic potential.
ANone: The research on 6BIO showcases significant cross-disciplinary collaboration:
- Chemistry and Biology: The modification of 6BIO's structure to alter its target specificity highlights the synergy between chemistry and biology [].
- Pharmaceutics and Pharmacology: The development of a micellar delivery system for 6BIO demonstrates the integration of pharmaceutical sciences with pharmacological research to enhance its therapeutic efficacy [].
- Materials Science and Biomedicine: Studies investigating 6BIO's impact on bone regeneration emphasize the intersection of materials science, biomedicine, and stem cell therapy [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



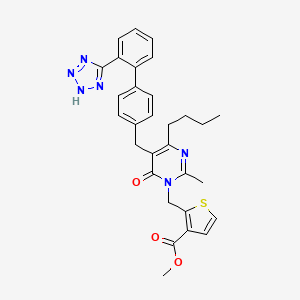
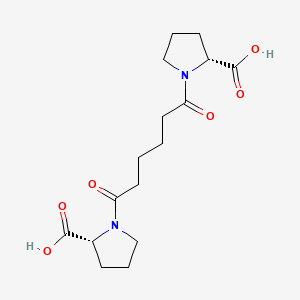

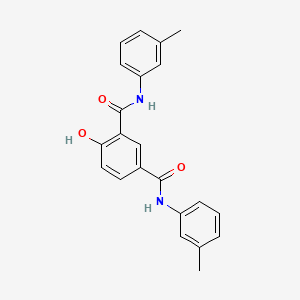


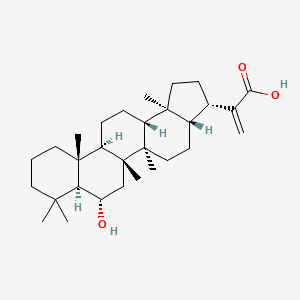

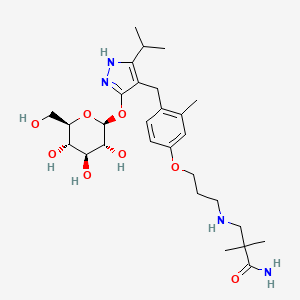


![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)
